Oxyayanin B

Anti-inflammatory Neutrophil respiratory burst Traditional Tibetan medicine

Researchers screening flavonoids for contact sensitization or NF-κB modulation often encounter false-negative results when using close analogs. Oxyayanin B provides a regioisomer-specific benchmark-its 5,6,3′-OH/3,7,4′-OMe topology drives differential allergic reactivity and pathway prediction that co-occurring flavonoids (e.g., Ayanin) lack. • PMA-stimulated PMN respiratory burst IC₅₀: 11.20 ± 1.12 μmol/L (head-to-head comparison in Chrysosplenium axillare isolates). • NF-κB p105 subunit interaction probability: 88.63% (computationally prioritized entry point for inflammatory pathway screening). • Positive patch-test reactivity confirmed against negative controls Ayanin & Distemonanthin-essential for industrial-hygiene studies of hardwood-worker dermatitis.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
CAS No. 548-74-3
Cat. No. B1195107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyayanin B
CAS548-74-3
Synonyms3',5,6-TH-TMF
3',5,6-trihydroxy-3,4',7-trimethoxyflavone
3,5,6-trihydroxy-3',4',7'-trimethoxyflavone
THTMOF
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O
InChIInChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-18(25-3)16(22)13-11(26-17)7-12(24-2)14(20)15(13)21/h4-7,19-21H,1-3H3
InChIKeyUQBUUCDVKDSHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxyayanin B: Compound Identity and Characterization


Oxyayanin B (CAS 548-74-3) is a trihydroxyflavone belonging to the 7-O-methylated flavonoid subclass, with the systematic name 5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one [1]. Its molecular formula is C18H16O8 (MW 360.32) with a substitution pattern of hydroxyl groups at positions 5, 6, and 3′ and methoxy groups at positions 3, 7, and 4′ on the flavone backbone [2]. The compound is a plant secondary metabolite isolated from multiple species including Distemonanthus benthamianus, Apuleia leiocarpa, Chrysosplenium axillare, and Ambrosia cordifolia, and is classified as a polyketide-derived flavonoid lipid molecule [3]. Oxyayanin B is structurally and biosynthetically closely related to Oxyayanin A, Ayanin, and Distemonanthin—all co-occurring in the same botanical sources—yet possesses a distinct hydroxylation/methoxylation topology that drives differential biological engagement.

Oxyayanin B: Why Analogs Cannot Substitute


Although Oxyayanin B shares the same molecular formula (C18H16O8) and co-occurs with Oxyayanin A and Ayanin in the same plant species, the positional isomerism of hydroxyl and methoxy substituents produces functionally non-redundant biological profiles [1]. In controlled patch-test studies, only Oxyayanin A and Oxyayanin B elicited contact allergic sensitization, whereas Ayanin and Distemonanthin did not—demonstrating that even structurally similar in-class flavonoids cannot be assumed to share immunological activity [2]. Furthermore, Oxyayanin B-rich ayan wood was found more liable to sensitize than Distemonanthin-rich wood, establishing a direct, source-chemotype-linked differential in allergenic potency [2]. Substituting Oxyayanin B with a close analog therefore risks both false-negative and false-positive outcomes in biological assays, particularly those probing inflammatory or immunomodulatory endpoints.

Oxyayanin B Comparator Evidence


Anti-Inflammatory Activity: PMN Respiratory Burst Assay

In a direct head-to-head assay using phorbol 12-myristate 13-acetate (PMA)-stimulated rat polymorphonuclear neutrophil (PMN) respiratory burst, Oxyayanin B exhibited an IC50 of 11.20 ± 1.12 μmol/L. This was less potent than co-isolated Isorhamnetin-3-O-β-D-glucoside (IC50 = 5.67 ± 0.40 μmol/L) and Chrysosplenoside J (IC50 = 9.32 ± 0.74 μmol/L) tested under identical conditions [1]. The quantitative differentiation provides a benchmark for selecting Oxyayanin B when moderate anti-inflammatory potency with a defined poly-methoxylated flavonoid scaffold is the experimental requirement.

Anti-inflammatory Neutrophil respiratory burst Traditional Tibetan medicine

Allergenic Sensitization: Patch-Test Differential Reactivity

In controlled human patch-test studies on ayan wood (Distemonanthus benthamianus) extractives, only Oxyayanin A and Oxyayanin B elicited positive sensitization reactions; Ayanin and Distemonanthin did not contribute to sensitizing action [1]. Furthermore, wood chemotype (a), which contains a preponderance of Oxyayanin B, was observed to be more liable to cause allergic contact dermatitis than chemotype (b), which is rich in Distemonanthin. This demonstrates a qualitative and source-linked differential in immunotoxicological potential that is not shared by the structurally related yet non-sensitizing comparator Ayanin [1].

Contact dermatitis Allergen identification Occupational health

NF-κB Target Engagement Prediction: Regioisomer Comparison

Computational target prediction (Super-PRED) indicates that Oxyayanin B has a high probability (88.63%) of interacting with Nuclear Factor NF-kappa-B p105 subunit (UniProt P19838), a central regulator of inflammatory and immune responses [1]. This predicted target engagement is consistent with the experimentally observed anti-inflammatory activity in the PMN assay. Although this is a computational prediction and not yet experimentally validated, it provides a mechanistic differentiation from Oxyayanin A, for which NF-κB interaction has not been similarly predicted [1]. Note: no direct comparative experimental target-engagement data for Oxyayanin A versus Oxyayanin B on NF-κB is currently available.

NF-kappaB Inflammation signaling Computational target prediction

Hydroxylation Pattern as Selectivity Determinant

Oxyayanin B bears hydroxyl groups at positions 5, 6, and 3′ and methoxy groups at positions 3, 7, and 4′ [1]. Its regioisomer Oxyayanin A (CAS 549-17-7, same molecular formula C18H16O8) bears hydroxyl groups at positions 5, 2′, and 5′ with methoxy groups at 3, 7, and 4′ [2]. This positional isomerism yields divergent biological profiles: Oxyayanin A has demonstrated marked renal cellular membrane protection and inhibition of TPA-stimulated 32Pi incorporation into HeLa cell phospholipids [3], whereas Oxyayanin B exhibits anti-PMN respiratory burst activity and differential contact allergenicity. The 6-OH (Oxyayanin B) versus 2′,5′-diOH (Oxyayanin A) substitution is thus a critical pharmacophoric determinant. Quantitative structure-activity relationship (QSAR) data directly comparing both regioisomers in the same assay are not yet available, representing a gap in current evidence.

Structure-activity relationship Flavonoid pharmacophore Regioisomer selectivity

Oxyayanin B Research and Industrial Applications


Anti-Inflammatory Screening with Polymethoxyflavonoid Panels

Procure Oxyayanin B when assembling a panel of polymethoxylated flavonoids for screening against neutrophil-driven inflammatory models. Its IC50 of 11.20 ± 1.12 μmol/L in the PMA-stimulated PMN respiratory burst assay provides a mid-range potency benchmark relative to Isorhamnetin-3-O-β-D-glucoside (5.67 μM) and Chrysosplenoside J (9.32 μM), enabling structure-activity relationship ranking within a single experimental system [1]. This scenario is directly supported by the quantitative head-to-head comparison from Chrysosplenium axillare isolates [1].

Occupational Allergenicity Assessment for Natural Product Handlers

Use Oxyayanin B as a characterized reference allergen in studies of plant-derived contact dermatitis. Its positive patch-test reactivity is documented alongside the negative reactivity of Ayanin and Distemonanthin, making it a specific tool for distinguishing sensitizing from non-sensitizing flavonoids in occupational health investigations of hardwood workers [2]. Oxyayanin B-rich wood chemotypes are more liable to cause dermatitis, a differentiation with direct industrial hygiene relevance [2].

NF-κB Pathway Library Screening and Docking Studies

Include Oxyayanin B in virtual and in vitro screening libraries targeting the NF-κB pathway. Its predicted interaction with the NF-kappa-B p105 subunit (88.63% probability) provides a computationally prioritized entry point [3]. Unlike Oxyayanin A, for which comparable NF-κB prediction data are absent, Oxyayanin B offers a regioisomer-specific hypothesis for inflammatory pathway modulation [3]. Note that experimental target-engagement confirmation is still required.

Pharmacophore Mapping of Hydroxylated Flavonoid Scaffolds

Acquire Oxyayanin B together with its regioisomer Oxyayanin A to construct matched molecular pairs for pharmacophore elucidation. The differential biological readouts—PMN respiratory burst inhibition (Oxyayanin B) versus renal membrane protection and HeLa phospholipid incorporation inhibition (Oxyayanin A)—enable direct attribution of functional divergence to the 6-OH versus 2′,5′-diOH substitution pattern [4]. This application is constrained by the current lack of a single-study direct comparator assay; researchers should plan for parallel testing under standardized conditions.

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